molecular formula C6H11NO2 B053037 (R)-3-Pyrrolidineacetic acid CAS No. 122442-01-7

(R)-3-Pyrrolidineacetic acid

Cat. No. B053037
M. Wt: 129.16 g/mol
InChI Key: OUENRUZPZZFMCA-RXMQYKEDSA-N
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Description

(R)-3-Pyrrolidineacetic acid is a compound with significant scientific interest, particularly in the field of organic chemistry and medicinal research. It is known for its involvement in various chemical reactions and properties.

Synthesis Analysis

The synthesis of (R)-3-Pyrrolidineacetic acid involves intramolecular conjugate addition of derived enolates. This process leads to diastereomeric mixtures of pyrrolidin-2-ones, which, after chromatographic separation, yield the pure form of (R)-3-Pyrrolidineacetic acid. The synthesis demonstrates good yield and diastereomeric ratio (d.r.), proving its efficiency and practicality in chemical synthesis (Galeazzi et al., 1996).

Molecular Structure Analysis

The molecular structure of (R)-3-Pyrrolidineacetic acid has been elucidated using various spectroscopic methods, including NMR. The configuration of the pure diastereomers is assigned based on these data, confirming the structure of the synthesized compound (Galeazzi et al., 1996).

Chemical Reactions and Properties

(R)-3-Pyrrolidineacetic acid is involved in a range of chemical reactions. One significant reaction is the cyclization of N-(2-alken-1-yl)amides mediated by Mn(III), leading to pyrrolidin-2-ones, which are key intermediates for further chemical transformations (Galeazzi et al., 1996). The compound's chemical properties, such as its reactivity and stability, are influenced by its molecular structure and functional groups.

Physical Properties Analysis

The physical properties of (R)-3-Pyrrolidineacetic acid, including its melting point, solubility, and crystal structure, are crucial for its handling and application in various chemical processes. These properties are typically determined through experimental methods, such as crystallography and thermal analysis. However, specific details on the physical properties of (R)-3-Pyrrolidineacetic acid from the available literature are limited.

Chemical Properties Analysis

The chemical properties of (R)-3-Pyrrolidineacetic acid, such as its acidity, basicity, and reactivity towards different chemical reagents, are defined by its molecular structure. The compound's behavior in various chemical environments, like acidic or basic conditions, and its reactivity in different chemical reactions, highlight its chemical versatility and potential applications in synthesis (Galeazzi et al., 1996).

Scientific Research Applications

  • Synthesis and Derivation :

    • Galeazzi et al. (1996) demonstrated the synthesis of diastereomerically pure pyrrolidin-2-ones, which led to the production of both (S)- and (R)-3-pyrrolidineacetic acid. This process involved intramolecular Michael reaction and proved the usefulness of this cyclization method for generating these compounds (Galeazzi, Silvano, Mobbili, & Orena, 1996).
  • GABA Uptake Inhibitors :

    • Fülep et al. (2006) identified (R)-pyrrolidine-2-acetic acid derivatives as highly potent and selective inhibitors for GABA transport proteins GAT-1 and GAT-3. This study highlights the therapeutic potential of these derivatives in neurological conditions (Fülep, Hoesl, Höfner, & Wanner, 2006).
  • GABA Agonists and Uptake Inhibitors :

    • Nielsen, Brehm, & Krogsgaard‐Larsen (1990) synthesized (R)- and (S)-homo-beta-proline, which are potent agonists at GABAA receptors and interact effectively with GABA-uptake mechanisms. This study provides insights into the role of (R)-3-pyrrolidineacetic acid derivatives in modulating GABAergic activity (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990).
  • Anticonvulsant Properties :

    • Ali et al. (1985) explored compounds including 3-pyrrolidineacetic acid as potent inhibitors of gamma-aminobutyric acid (GABA) uptake. They reported that these compounds exhibited anticonvulsant activity in rodents, suggesting their potential in treating neurological disorders (Ali et al., 1985).
  • Chemoenzymatic Synthesis :

    • Felluga et al. (2004) developed a chemoenzymatic method for synthesizing both enantiomers of homo-β-proline (3-pyrrolidineacetic acid), which is a heterocyclic GABA analogue. This method could be useful in producing these compounds for various biochemical applications (Felluga, Gombac, Pitacco, & Valentin, 2004).
  • Receptor Modulating Activity :

    • Zhang et al. (1996) studied the insertion of (R)-3-amino-2-oxo-1-pyrrolidineacetic acid in yeast pheromones, resulting in super-active agonists. This indicates the potential use of (R)-3-pyrrolidineacetic acid derivatives in enhancing biological activities of peptide-based compounds (Zhang, Dawe, Jiang, Becker, & Naider, 1996).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound that have not yet been explored, or ways in which the compound’s synthesis could be improved.


properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUENRUZPZZFMCA-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Pyrrolidineacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
9
Citations
R Galeazzi, G Silvano, M Giovanna, O Mario - Tetrahedron: Asymmetry, 1996 - Elsevier
By intramolecular conjugate addition of their derived enolates, the amides 5 and 6 gave diastereomeric mixtures of pyrrolidin-2-ones 10,11 and 12,13, in good yield and 80:20 dr After …
Number of citations: 40 www.sciencedirect.com
R Galeazzi, G Mobbili, M Orena - Tetrahedron, 1996 - Elsevier
The oxidative cyclisation of a series of either (S)-N-(2-alken-1-yl)-N-(1-phenyleth-1-yl)-acetoacetamides5a-d and methoxycarbonylacetamides 6a-b, performed by using Mn(OAc) 3 · 2H …
Number of citations: 68 www.sciencedirect.com
B Cardillo, R Galeazzi, G Mobbili, M Orena - Synlett, 1995 - thieme-connect.com
The N-crotyl methoxycarbonylacetamide 3, containing (S)-phenylethylamine as the chiral auxiliary, was cyclised with Mn (III), to give an easily separable mixture of diastereomeric …
Number of citations: 11 www.thieme-connect.com
F Felluga, V Gombac, G Pitacco, E Valentin - Tetrahedron: Asymmetry, 2004 - Elsevier
Both enantiomers of the heterocyclic GABA analogue homo-β-proline (3-pyrrolidineacetic acid) were synthesized by a chemoenzymatic method involving the use of two …
Number of citations: 27 www.sciencedirect.com
H Shah - 1999 - repository.lboro.ac.uk
This section contains a brief overview of alkyl radicals in synthesis and methods for their generation. The aminyl radical section gives a brief description of the nature of the radical and …
Number of citations: 3 repository.lboro.ac.uk
AL Perkins - 2005 - etda.libraries.psu.edu
Alkynyliodonium salts are synthetically useful intermediates that serve as electrophilic acetylene equivalents due to the electron withdrawing nature of the hypervalent iodine. In one …
Number of citations: 0 etda.libraries.psu.edu
E Giorgini, F Biavasco, R Galeazzi… - The First Outstanding 50 …, 2020 - Springer
In this chapter, researches focusing on the synthesis, structural characterization and activity of different classes of biomolecules are reported. The covered topics range from the …
Number of citations: 1 link.springer.com
M Orena, S Geremia, R Galeazzi, G Mobbili - ch.ic.ac.uk
Orena's group Orena's Team Mario Orena Professor of Organic Chemistry Facoltá di Scienze Universitá di Ancona Tel: +39 71 220 4720 Fax: +39 71 220 4714 Silvano Geremia …
Number of citations: 3 www.ch.ic.ac.uk
G Palmisano, R Annunziata, G Papeo, M Sisti…
Number of citations: 0

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